4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols, which showed antileishmanial potential . Another study reported the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane and 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol from a mixture of succinic acid, respectively, dl-malic acid with thiocarbohydrazide under microwave irradiation and temperature .Scientific Research Applications
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Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives, which are structurally similar to the compound you mentioned, have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . These compounds were evaluated for their anti-fibrotic activities .
- Methods and Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
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Antileishmanial and Antimalarial Activities
- Field : Medicinal Chemistry
- Application Summary : Pyrazole-bearing compounds, which are structurally similar to the compound you mentioned, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods and Procedures : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Their in vitro antileishmanial and in vivo antimalarial activities were evaluated .
- Results : The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
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Anti-Inflammatory Substances
- Field : Medicinal Chemistry
- Application Summary : The synthesis of 4-amino-5-(pyridin-2(3)-Yl)-1,2,4-triazole(4H)-3-ylthio acetamide derivatives has potential anti-inflammatory substances .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
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Pharmacological Potentials
- Field : Medicinal Chemistry
- Application Summary : Triazole compounds, which are structurally similar to the compound you mentioned, are known for their versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
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Organic Synthesis
- Field : Organic Chemistry
- Application Summary : 5-Amino-pyrazoles, which are structurally similar to the compound you mentioned, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
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Design of Privileged Structures
- Field : Medicinal Chemistry
- Application Summary : A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
-
Pharmacological Potentials
- Field : Medicinal Chemistry
- Application Summary : Triazole compounds, which are structurally similar to the compound you mentioned, are known for their versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
-
Organic Synthesis
- Field : Organic Chemistry
- Application Summary : 5-Amino-pyrazoles, which are structurally similar to the compound you mentioned, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
-
Design of Privileged Structures
- Field : Medicinal Chemistry
- Application Summary : A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
properties
IUPAC Name |
4-amino-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6S/c7-12-5(10-11-6(12)13)4-3-8-1-2-9-4/h1-3H,7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWJJHXUUVZDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388288 | |
Record name | 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
124991-69-1 | |
Record name | 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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